molecular formula C13H15N3O3 B14902964 tert-Butyl methyl(5-(3-oxoprop-1-yn-1-yl)pyrimidin-2-yl)carbamate

tert-Butyl methyl(5-(3-oxoprop-1-yn-1-yl)pyrimidin-2-yl)carbamate

Cat. No.: B14902964
M. Wt: 261.28 g/mol
InChI Key: LYWSSOGETSOJAS-UHFFFAOYSA-N
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Description

tert-Butyl methyl(5-(3-oxoprop-1-yn-1-yl)pyrimidin-2-yl)carbamate is a chemical compound with the molecular formula C13H15N3O3 and a molecular weight of 261.28 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a tert-butyl group, a methyl group, and a 3-oxoprop-1-yn-1-yl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of tert-Butyl methyl(5-(3-oxoprop-1-yn-1-yl)pyrimidin-2-yl)carbamate involves several steps. One common synthetic route includes the reaction of 5-(3-oxoprop-1-yn-1-yl)pyrimidine-2-amine with tert-butyl chloroformate and methyl iodide under specific reaction conditions . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

tert-Butyl methyl(5-(3-oxoprop-1-yn-1-yl)pyrimidin-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace the existing substituents.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Scientific Research Applications

tert-Butyl methyl(5-(3-oxoprop-1-yn-1-yl)pyrimidin-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl methyl(5-(3-oxoprop-1-yn-1-yl)pyrimidin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-Butyl methyl(5-(3-oxoprop-1-yn-1-yl)pyrimidin-2-yl)carbamate can be compared with similar compounds such as tert-Butyl methyl(5-(3-oxoprop-1-yn-1-yl)pyrazin-2-yl)carbamate and tert-Butyl (1-oxo-1-phenylhex-5-yn-2-yl)carbamate . These compounds share structural similarities but differ in their specific substituents and functional groups. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

tert-butyl N-methyl-N-[5-(3-oxoprop-1-ynyl)pyrimidin-2-yl]carbamate

InChI

InChI=1S/C13H15N3O3/c1-13(2,3)19-12(18)16(4)11-14-8-10(9-15-11)6-5-7-17/h7-9H,1-4H3

InChI Key

LYWSSOGETSOJAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=C(C=N1)C#CC=O

Origin of Product

United States

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